![molecular formula C23H33F3N6O2S B2488707 1-(1-{[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]sulfonyl}piperidin-4-yl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine CAS No. 2097938-13-9](/img/structure/B2488707.png)
1-(1-{[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]sulfonyl}piperidin-4-yl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds containing pyrazole/piperidine moieties involves intricate steps, as seen in the preparation of s-triazine derivatives incorporating these groups. Techniques such as X-ray crystallography combined with Hirshfeld and DFT calculations are utilized to analyze molecular structures, indicating the complexity and precision required in synthesizing such compounds (Shawish et al., 2021).
Molecular Structure Analysis
The molecular structure of related compounds showcases intermolecular interactions crucial for molecular packing. Dominant interactions like H...H, N...H, and H...C contacts are highlighted, providing insights into the structural integrity and stability of such molecules. DFT calculations further offer predictions on electronic properties and NMR chemical shifts, underscoring the polar nature of these compounds (Shawish et al., 2021).
Chemical Reactions and Properties
Chemical reactions involving piperidine and pyrazole moieties often lead to the formation of compounds with notable antimicrobial activities. The synthesis of bis(pyrazole-benzofuran) hybrids, for instance, demonstrates potent bacterial biofilm and MurB inhibitors, illustrating the reactive versatility of such structures and their potential in developing antimicrobial agents (Mekky & Sanad, 2020).
Physical Properties Analysis
Physical properties such as dipole moments and conformational stability are crucial for understanding the behavior of chemical compounds under various conditions. The synthesized compounds' physical attributes, including their crystalline structure and hydrogen bonding patterns, are vital for deducing their potential applications and stability (Shawish et al., 2021).
Chemical Properties Analysis
The chemical properties, including reactivity towards different substrates and conditions, play a significant role in determining the compound's applicability in various fields. The antimicrobial activity against pathogens of Lycopersicon esculentum and the structure-activity relationship reveal the compound's efficacy as an antimicrobial agent, which is influenced by the nature of substitutions on the benzhydryl and sulfonamide rings (Vinaya et al., 2009).
Wissenschaftliche Forschungsanwendungen
Synthesis and Molecular Structure
Research on compounds similar to the specified chemical entity often emphasizes their synthesis and molecular structure. The study by Shawish et al. (2021) focuses on the synthesis of s-triazine derivatives incorporating pyrazole/piperidine/aniline moieties, highlighting the importance of molecular structure investigations in understanding compound interactions and properties. These investigations can reveal intermolecular interactions that are crucial for the compound's biological and chemical behavior, providing insights into its potential applications in scientific research Shawish et al., 2021.
Anticancer Evaluation
Turov (2020) explored the anticancer activity of polyfunctional substituted 1,3-thiazoles, identifying compounds with piperazine substituents that exhibited significant efficacy against various cancer cell lines. This study illustrates the potential therapeutic applications of such compounds, suggesting that similar structures could be evaluated for their anticancer properties, contributing to the development of new cancer treatments Turov, 2020.
Antimicrobial Activity
Ammar et al. (2004) synthesized novel pyrimidine, pyrazolopyrimidine, and pyrazolotriazine derivatives containing the sulfonyl moiety and assessed their antimicrobial activity. Some of these compounds were found to be active, indicating the potential of similar chemical structures in developing new antimicrobial agents. This research underscores the importance of synthesizing and testing such compounds for their biological activities, which could lead to the discovery of new drugs to combat microbial infections Ammar et al., 2004.
Pharmacokinetics and Drug Development
The pharmacokinetics of specific compounds are critical in drug development, as illustrated by Watson et al. (2011), who applied physiologically based pharmacokinetic modeling to understand the clinical pharmacokinetics of a phosphodiesterase-5 inhibitor. Such studies are essential for determining the metabolic pathways, bioavailability, and potential drug interactions of new chemical entities, guiding their development into clinically useful drugs Watson et al., 2011.
Eigenschaften
IUPAC Name |
1-[1-(3,5-dimethyl-1-propan-2-ylpyrazol-4-yl)sulfonylpiperidin-4-yl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H33F3N6O2S/c1-16(2)32-18(4)22(17(3)28-32)35(33,34)31-9-7-20(8-10-31)29-11-13-30(14-12-29)21-6-5-19(15-27-21)23(24,25)26/h5-6,15-16,20H,7-14H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWPWYFDMOOBPMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C(C)C)C)S(=O)(=O)N2CCC(CC2)N3CCN(CC3)C4=NC=C(C=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H33F3N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-{[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]sulfonyl}piperidin-4-yl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-chloro-N-[(4-chlorophenyl)methyl]-4-[4-(trifluoromethyl)piperidin-1-yl]benzamide](/img/structure/B2488624.png)
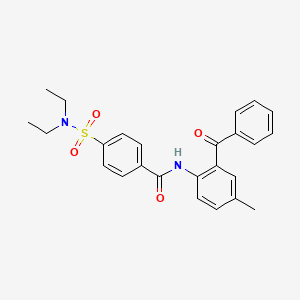
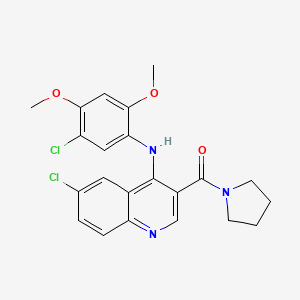
![2-(3-Methylphenyl)-1-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]ethanone](/img/structure/B2488627.png)
![2-[(5-Bromopyrimidin-2-yl)amino]-1-(2,3-dihydro-1-benzofuran-5-yl)ethanol](/img/structure/B2488628.png)
![2-((3-(1H-benzo[d]imidazol-2-yl)pyridin-2-yl)thio)-N-methylacetamide](/img/structure/B2488629.png)
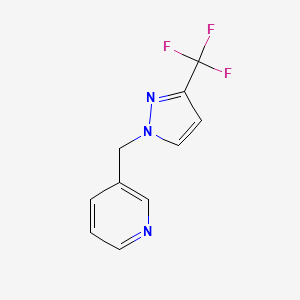
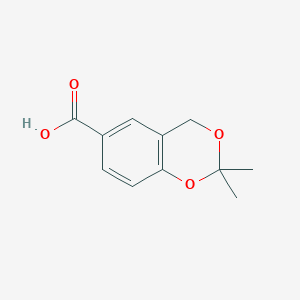
![2-amino-N-ethyl-4-methyl-N-[(2-methylphenyl)methyl]pentanamide hydrochloride](/img/structure/B2488633.png)
![N-(2,5-dimethylphenyl)-2-(6-ethyl-2-(4-fluorophenyl)-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2488634.png)
![2-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)-1,3-thiazole-5-carboxylic acid](/img/structure/B2488637.png)
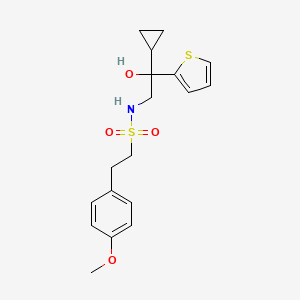
![11-(3,4-Dimethoxyphenyl)-6-hydroxy-8-thia-3,5,10-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5,10,12-pentaen-4-one](/img/structure/B2488640.png)
![N-benzyl-6-[2-(3-methoxyanilino)-2-oxoethyl]sulfanylbenzimidazolo[1,2-c]quinazoline-3-carboxamide](/img/structure/B2488644.png)